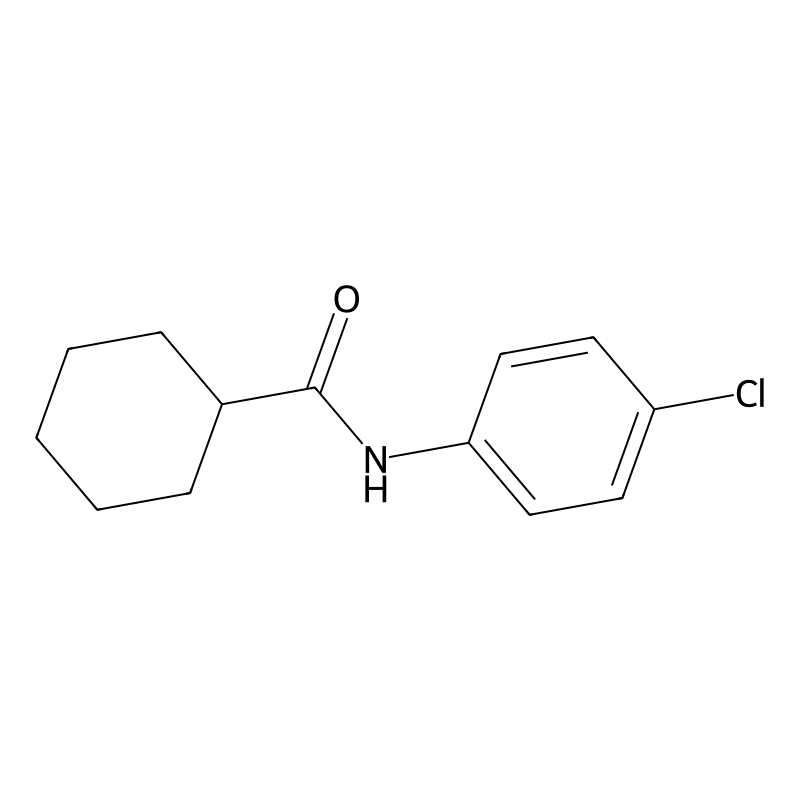

N-(4-chlorophenyl)cyclohexanecarboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Existing Research

While research on this specific compound is scarce, related research exists on similar molecules, such as N-(4-fluorophenyl)cyclohexanecarboxamide and N-(3-chlorophenyl)cyclohexanecarboxamide. These compounds have been studied for their potential applications in various fields, including:

N-(4-chlorophenyl)cyclohexanecarboxamide, with the chemical formula C₁₃H₁₆ClNO, is an organic compound characterized by a cyclohexane ring substituted with a 4-chlorophenyl group and a carboxamide functional group. This compound is notable for its structural simplicity yet significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. Its molecular structure can be represented as follows:

- Molecular Formula: C₁₃H₁₆ClNO

- CAS Number: 142810-49-9

The compound is typically presented in a solid form, and its physical properties such as boiling point have not been extensively documented in available literature .

- Oxidation: This compound can be oxidized to produce sulfoxides or sulfones, which are derivatives that may exhibit different biological properties.

- Reduction: The compound can undergo reduction reactions, potentially leading to amines or alcohols.

- Substitution Reactions: The presence of the chlorine atom on the phenyl ring allows for nucleophilic substitution reactions, making it versatile for further chemical modifications.

The synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide can be achieved through several methods:

- Direct Amide Formation:

- Reacting cyclohexanecarboxylic acid with 4-chloroaniline in the presence of coupling agents (e.g., DCC or EDC) to form the amide bond.

- Multi-step Synthesis:

- Microwave-Assisted Synthesis:

N-(4-chlorophenyl)cyclohexanecarboxamide has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new drugs targeting infections or cancer.

- Chemical Research: Used as a building block in synthesizing more complex organic molecules.

- Biological Studies: Investigated for its effects on various biological systems, which could lead to new therapeutic approaches.

Interaction studies involving N-(4-chlorophenyl)cyclohexanecarboxamide focus on its binding affinity and efficacy against specific biological targets. These studies often assess:

- Protein Binding: Evaluating how well the compound binds to target proteins, which can influence its pharmacokinetics.

- Mechanism of Action: Understanding how the compound interacts at the molecular level with enzymes or receptors.

Several compounds share structural features with N-(4-chlorophenyl)cyclohexanecarboxamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide | Amino group instead of a chlorobenzene | Potentially increased solubility and reactivity |

| N-(5-Chloro-4-(4-chlorophenyl)(cyano)methyl)-2-cyclohexanecarboxamide | Contains cyano group | Different electronic properties affecting reactivity |

| N-(4-Methylphenyl)cyclohexanecarboxamide | Methyl substitution on phenyl | May exhibit altered biological activity due to sterics |

N-(4-chlorophenyl)cyclohexanecarboxamide stands out due to its specific chlorine substitution pattern and unique biological activities that may differ from those of similar compounds. Its potential as a pharmaceutical agent continues to warrant further research into its properties and applications.